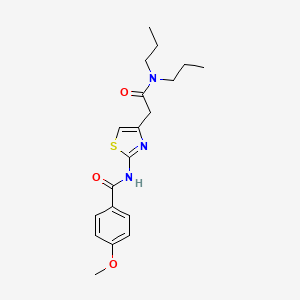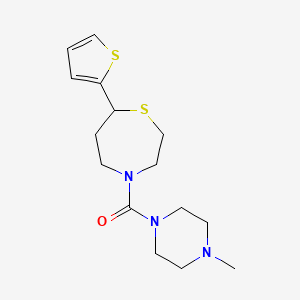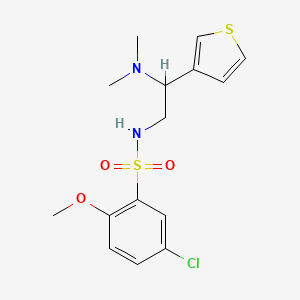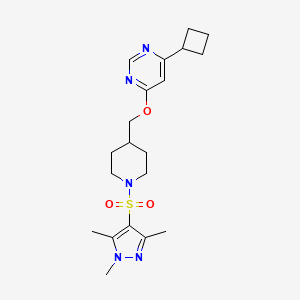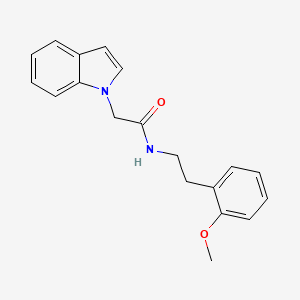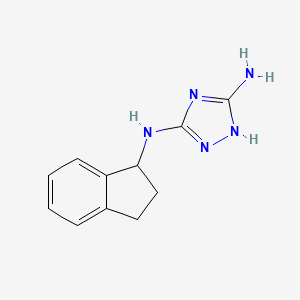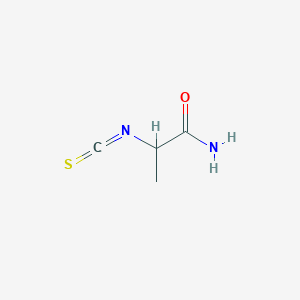
2-イソチオシアナトプロパンアミド
説明
Synthesis Analysis
Isothiocyanates, which include 2-Isothiocyanatopropanamide, are typically synthesized using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed, which involves a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .Chemical Reactions Analysis
Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . In a recent study, an investigation of a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines revealed that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .作用機序
Target of Action
Isothiocyanates, such as 2-Isothiocyanatopropanamide, primarily target proteins with sulfur-centered nucleophiles, such as cysteine residues . These targets play a crucial role in various biological processes, including detoxification, inflammation, apoptosis, cell cycle regulation, and epigenetic regulation .
Mode of Action
The mode of action of isothiocyanates involves their interaction with these protein targets. The isothiocyanate group (-N=C=S) in the compound can form covalent bonds with the sulfur atom in the cysteine residues of proteins . This interaction can lead to changes in the protein’s function, potentially altering cellular processes and signaling pathways .
Biochemical Pathways
Isothiocyanates affect several biochemical pathways. They are known to exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis . These include pathways involved in detoxification, inflammation, apoptosis, cell cycle regulation, and epigenetic regulation
Pharmacokinetics
The pharmacokinetics of drugs can significantly impact their bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of 2-Isothiocyanatopropanamide’s action are likely to be diverse, given the variety of biochemical pathways it can influence. For instance, isothiocyanates are thought to be responsible for the chemoprotective actions conferred by higher cruciferous vegetable intake . .
Action Environment
The action, efficacy, and stability of 2-Isothiocyanatopropanamide can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present
実験室実験の利点と制限
The advantages of using 2-Isothiocyanatopropanamide in lab experiments include its low cost, high purity, and ease of synthesis. 2-Isothiocyanatopropanamide is also stable under a wide range of conditions, which makes it suitable for various applications. However, the limitations of using 2-Isothiocyanatopropanamide in lab experiments include its potential toxicity and the need for proper safety precautions when handling the compound.
将来の方向性
There are several future directions for the study of 2-Isothiocyanatopropanamide. In medicine, 2-Isothiocyanatopropanamide could be further studied for its potential use as a cancer treatment. In agriculture, 2-Isothiocyanatopropanamide could be further studied for its potential use as a pesticide for various crops. In industry, 2-Isothiocyanatopropanamide could be further studied for its potential use as a crosslinking agent in the production of various polymers. Additionally, the mechanism of action of 2-Isothiocyanatopropanamide could be further studied to better understand its effects on various biological systems.
Conclusion
In conclusion, 2-Isothiocyanatopropanamide is a chemical compound with potential applications in various scientific fields, including medicine, agriculture, and industry. Its synthesis method is simple and cost-effective, and it has been shown to have various biochemical and physiological effects depending on its application. While there are some limitations to using 2-Isothiocyanatopropanamide in lab experiments, there are also several future directions for its study that could lead to new discoveries and applications.
合成法
2-Isothiocyanatopropanamide can be synthesized through a simple reaction between thiosemicarbazide and acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane or acetonitrile. The product is then purified through recrystallization or column chromatography.
科学的研究の応用
- 2-ITCPは、その潜在的な抗腫瘍効果について調査されています。 これは、ブロッコリー、ウォータークレス、キャベツ、カリフラワーなどのアブラナ科野菜に見られる生物活性分子であるイソチオシアネート(ITCs)のクラスに属します . これらのITCsは、腫瘍の増殖を阻害し、癌を予防する可能性を示しています .
- 研究では、2-ITCPは癌細胞の増殖を阻害し、アポトーシス(プログラムされた細胞死)を誘導する可能性があることが示唆されています . その作用機序には、腫瘍の発生に関連する特定の細胞経路を標的とするものが含まれます。
- グルコシノレートに由来する有名なITCであるスルフォラファンは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療における神経保護効果を示しています . スルフォラファンと2-ITCPの構造的類似性から、研究者は2-ITCPが同様の神経保護効果を共有しているかどうかを調査してきました。
- 特定のITCsは抗菌性を示し、食品保存に役立ちます . 同様に、2-ITCPは抗菌性または抗真菌効果を持つ可能性があります。
- 一部のITCsは、酸化ストレスと炎症を軽減することで、心臓保護効果を示しています . 2-ITCPの心臓血管への特定の効果は、まだ研究中の分野ですが、心臓全体の健康に寄与する可能性があります。
- 2-ITCPを含むITCsは、血糖値の調節とインスリン感受性の向上に関連付けられています . これらの特性により、糖尿病の管理における潜在的な候補となっています。
- 生物活性に加えて、2-ITCPは有機合成の中間体として機能します。 これは、元素状硫黄と第一級アミンを使用して合成することができます .
抗腫瘍活性
神経保護特性
抗菌性アプリケーション
心臓保護効果
抗糖尿病特性
化学合成および有機中間体
要約すると、2-ITCPは、癌研究から神経保護および抗菌性アプリケーションまで、さまざまな分野で有望です。その多面的な特性は、さらなる調査のための興味深い対象となっています。継続的な研究では、さらなるアプリケーションと作用機序が明らかになる可能性があることに注意してください。 🌱🔬 .
生化学分析
Biochemical Properties
2-Isothiocyanatopropanamide is known to participate in various biochemical reactions .
Cellular Effects
The effects of 2-Isothiocyanatopropanamide on cells are diverse and complex. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which 2-Isothiocyanatopropanamide exerts these effects are still being explored.
Molecular Mechanism
At the molecular level, 2-Isothiocyanatopropanamide exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Isothiocyanatopropanamide can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 2-Isothiocyanatopropanamide can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Isothiocyanatopropanamide is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
2-Isothiocyanatopropanamide is transported and distributed within cells and tissues in a manner that is still being studied . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Isothiocyanatopropanamide and any effects on its activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2-isothiocyanatopropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-3(4(5)7)6-2-8/h3H,1H3,(H2,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGCFFIVBPNJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1153972-91-8 | |
| Record name | 2-isothiocyanatopropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-((2-chloro-6-fluorobenzyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2457803.png)
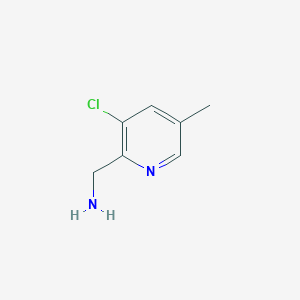
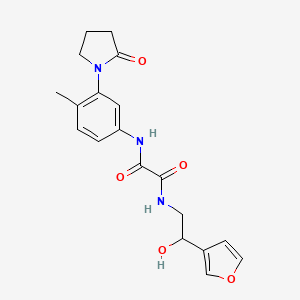
![1-(4-Chlorobenzyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2457807.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2457808.png)
